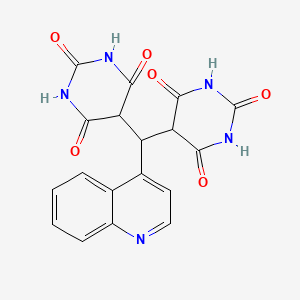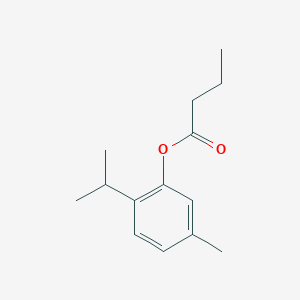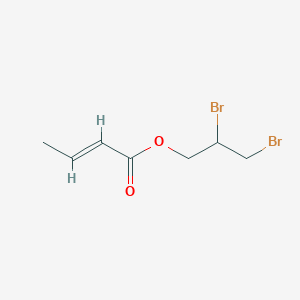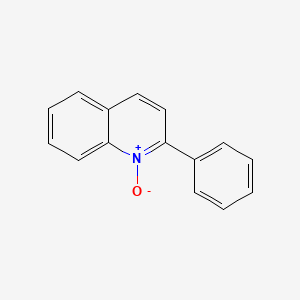
Quinoline, 2-phenyl-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 2-phenyl-, 1-oxide is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound with a benzene ring fused to a pyridine ring. The addition of a phenyl group at the 2-position and an oxide group at the 1-position makes this compound unique. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 2-phenyl-, 1-oxide, can be achieved through various methods. Some common synthetic routes include:
Skraup Synthesis: This involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with aldehydes or ketones.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production methods often focus on greener and more sustainable processes. These include:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, reducing reaction time and energy consumption.
Solvent-Free Reactions: These reactions are carried out without solvents, reducing environmental impact.
Ionic Liquid Mediated Reactions: Ionic liquids are used as solvents and catalysts, providing a more environmentally friendly alternative.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 2-phenyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-N-oxide.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Peracetic acid or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens, alkyl halides, and other electrophiles or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-N-oxide.
Reduction: Quinoline-2-phenyl-1-hydroxy.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Quinoline, 2-phenyl-, 1-oxide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimalarial activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Quinoline, 2-phenyl-, 1-oxide involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, disrupt cellular processes, and induce oxidative stress. The exact mechanism depends on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Quinoline, 2-phenyl-, 1-oxide can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, which lacks the phenyl and oxide groups.
2-Phenylquinoline: Similar but lacks the oxide group.
Quinoline-N-oxide: Similar but lacks the phenyl group.
The presence of both the phenyl and oxide groups in this compound makes it unique and can influence its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
5659-33-6 |
|---|---|
Molekularformel |
C15H11NO |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
1-oxido-2-phenylquinolin-1-ium |
InChI |
InChI=1S/C15H11NO/c17-16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11H |
InChI-Schlüssel |
LTYUNJZDGCMBDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3C=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B14739312.png)
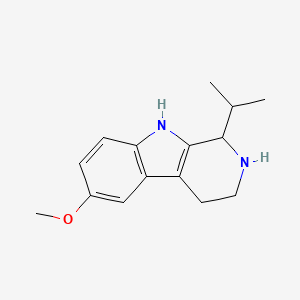
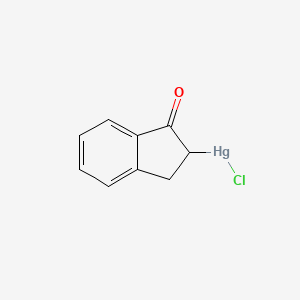
![Pyrido[2,3-d][1,2,3]triazine](/img/structure/B14739339.png)
![1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one](/img/structure/B14739343.png)
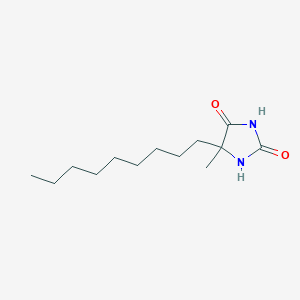
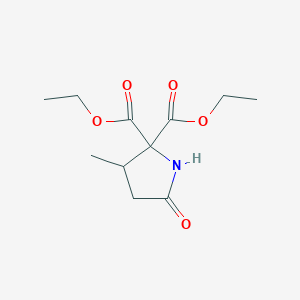
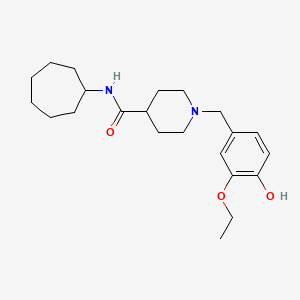
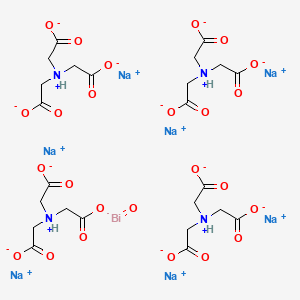
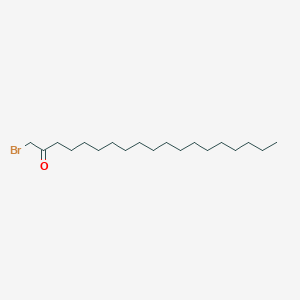
![2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide](/img/structure/B14739363.png)
